molecular formula C16H16O4S B14619638 2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- CAS No. 59483-97-5

2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-

Cat. No.: B14619638
CAS No.: 59483-97-5
M. Wt: 304.4 g/mol
InChI Key: ZWPCTBYNLWBREY-CSKARUKUSA-N
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Description

2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- is an organic compound with a complex structure that includes a butenoic acid backbone and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- typically involves the esterification of 2-butenoic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The naphthalene derivative is introduced through a thiol-ene reaction, where the thiol group of the naphthalene derivative reacts with the double bond of the butenoic acid ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

Properties

CAS No.

59483-97-5

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl (E)-3-(1,4-dihydroxynaphthalen-2-yl)sulfanylbut-2-enoate

InChI

InChI=1S/C16H16O4S/c1-3-20-15(18)8-10(2)21-14-9-13(17)11-6-4-5-7-12(11)16(14)19/h4-9,17,19H,3H2,1-2H3/b10-8+

InChI Key

ZWPCTBYNLWBREY-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/SC1=C(C2=CC=CC=C2C(=C1)O)O

Canonical SMILES

CCOC(=O)C=C(C)SC1=C(C2=CC=CC=C2C(=C1)O)O

Origin of Product

United States

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